![molecular formula C9H13Cl2N5 B3240022 {2-[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}amine dihydrochloride CAS No. 1426444-81-6](/img/structure/B3240022.png)

{2-[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}amine dihydrochloride

Descripción general

Descripción

Molecular Structure Analysis

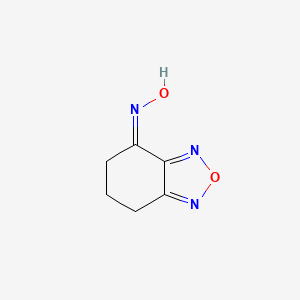

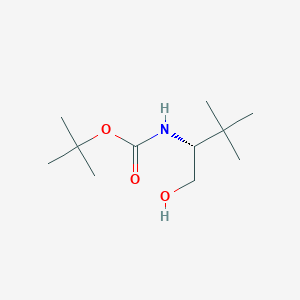

The compound contains a pyridinyl ring, a 1,2,4-triazolyl ring, and an ethylamine group. The pyridinyl ring is a six-membered ring with five carbon atoms and one nitrogen atom. The 1,2,4-triazolyl ring is a five-membered ring with three nitrogen atoms and two carbon atoms. The ethylamine group consists of a two-carbon chain (ethyl) attached to an amine group (NH2) .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. As an organic compound, it would likely be soluble in organic solvents. Its boiling and melting points, as well as other physical properties, would depend on the specifics of its molecular structure .Aplicaciones Científicas De Investigación

Antimicrobial Activities : Some derivatives of 1,2,4-triazoles, which include the pyridinyl group, have been synthesized and shown to exhibit good to moderate antimicrobial activity. For example, Bayrak et al. (2009) synthesized new compounds from isonicotinic acid hydrazide and found that they displayed notable antimicrobial properties (Bayrak et al., 2009).

Anticancer Potential : Some derivatives have been examined for their anticancer activity. For instance, Abdo and Kamel (2015) synthesized a series of 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles, which demonstrated significant cytotoxicity against various human cancer cell lines (Abdo & Kamel, 2015).

Chemical Synthesis and Characterization : The chemical synthesis and characterization of such compounds is a common theme in research. For example, El‐Sayed et al. (2008) synthesized new N- and S-substituted 1,3,4-oxadiazole derivatives, exploring their chemical structures (El‐Sayed et al., 2008).

Potential Pharmacological Actions : The structure of some derivatives suggests potential pharmacological actions. Pitucha et al. (2004) synthesized new derivatives of 1-(2-aminoethyl)-4-phenyl-3-(pyridin-3-yl)-1,2,4-triazoline-5-thione, indicating possible effects on the central nervous system (Pitucha et al., 2004).

Green Synthesis Approaches : Gümüş (2019) developed an eco-friendly protocol for synthesizing Schiff bases from 5-(pyridinyl)-3-amino-1,2,4-triazoles using microwave irradiation, highlighting the importance of environmentally sustainable methods in chemical synthesis (Gümüş, 2019).

Crystal Structure Analysis : The study of crystal structures of related compounds can provide insights into their chemical properties. Dolzhenko et al. (2011) analyzed the crystal structure of a related triazolotriazine, contributing to a better understanding of molecular arrangements in such compounds (Dolzhenko et al., 2011).

Bioactivity Screening : The screening of bioactivity of these compounds is a crucial aspect of pharmaceutical research. Bektaş et al. (2007) synthesized 1,2,4-triazole derivatives and screened them for antimicrobial activities, contributing to the search for new antimicrobial agents (Bektaş et al., 2007).

Novel Synthesis Methods : Sun et al. (2010) described an efficient synthesis method for thieno[2,3-d]pyrimidin-4(3H)-ones, demonstrating the continuous innovation in synthetic chemistry of such compounds (Sun et al., 2010).

Mecanismo De Acción

Target of Action

The primary target of this compound is alpha-synuclein (α-syn) . Alpha-synuclein is a protein that, in pathological conditions, forms amyloid aggregates leading to neurotoxicity and neurodegeneration . These aggregates are a common histopathological hallmark in Parkinson’s disease (PD) patients .

Mode of Action

The compound interacts with alpha-synuclein, inhibiting its aggregation . In other words, it prevents the formation of harmful proteinaceous accumulations within neurons . This interaction and the resulting changes can help alleviate the symptoms of diseases characterized by alpha-synuclein aggregation, such as Parkinson’s disease .

Biochemical Pathways

The compound affects the biochemical pathway involving alpha-synuclein. In normal conditions, alpha-synuclein is a soluble monomer, but it can adopt a helical structure after interaction with phospholipids . In the misfolded state, alpha-synuclein aggregates into amyloid fibrils, leading to neuronal pathological inclusions . This compound interferes with this process, reducing alpha-synuclein aggregation .

Pharmacokinetics

The compound has been shown to have in vivo efficacy, suggesting it may have suitable adme properties for therapeutic use .

Result of Action

The compound’s action results in the prevention of alpha-synuclein aggregation, which in turn prevents the formation of intracellular proteinaceous accumulations . This can lead to a reduction in neurotoxicity and neurodegeneration, alleviating symptoms in diseases like Parkinson’s disease .

Propiedades

IUPAC Name |

2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5.2ClH/c10-4-1-8-12-9(14-13-8)7-2-5-11-6-3-7;;/h2-3,5-6H,1,4,10H2,(H,12,13,14);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVCTWTONAGFGLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NNC(=N2)CCN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{2-[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}amine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(2-Pyridyl)-8-aza-5-azoniaspiro[4,5]decane bromide](/img/structure/B3239950.png)

![2-Chloro-5-iodo-1H-benzo[d]imidazol-6-amine](/img/structure/B3239953.png)

![6-Bromo-2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyrimidin-5(8H)-one](/img/structure/B3239966.png)

![{[4-(Carboxymethyl)phenyl]methyl}triphenylphosphanium bromide](/img/structure/B3240007.png)